4-Chloro-3-nitrobenzohydrazide is an organic compound with the molecular formula CHClNO and a molar mass of approximately 215.59 g/mol. It is classified as a hydrazide derivative, specifically a nitro-substituted benzohydrazide. The compound is notable for its applications in synthetic organic chemistry and medicinal chemistry, particularly as a precursor in the synthesis of various pharmaceuticals.
4-Chloro-3-nitrobenzohydrazide can be synthesized from 4-chloro-3-nitrobenzoyl chloride through a reaction with hydrazine hydrate. This classification places it within the broader category of hydrazides, which are characterized by the presence of the hydrazine functional group (−NH−NH).
The synthesis of 4-chloro-3-nitrobenzohydrazide involves several key steps:
This reaction typically requires controlled conditions, including temperature management and the use of solvents like pyridine or triethylamine to facilitate the reaction while neutralizing by-products.
The molecular structure of 4-chloro-3-nitrobenzohydrazide features a benzene ring substituted with both a chlorine atom and a nitro group, along with a hydrazide functional group:
The structural representation can be expressed through its InChI key: InChI=1S/C7H6ClN3O3/c8-6-2-1-5(4-9)3-7(6)10(11)12/h1-4H,8H2,(H,9,11) .
4-Chloro-3-nitrobenzohydrazide can participate in various chemical reactions:
The mechanism of action for compounds like 4-chloro-3-nitrobenzohydrazide often involves its reactivity due to the electron-withdrawing effects of the nitro and chloro groups. These effects enhance electrophilicity at certain positions on the aromatic ring, facilitating nucleophilic attack by reagents during synthetic transformations.
The physical properties of 4-chloro-3-nitrobenzohydrazide include:
Chemical properties include its reactivity due to functional groups that allow for various transformations in organic synthesis .
4-Chloro-3-nitrobenzohydrazide has several applications in scientific research:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: